molecular formula C9H9BrFN3 B15091591 4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole

4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B15091591
M. Wt: 258.09 g/mol
InChI Key: DCYSMLHHXAGKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole is a halogenated benzotriazole derivative featuring bromine and fluorine substituents at the 4- and 6-positions, respectively, and an isopropyl group at the 1-position of the triazole ring. This compound is of interest in pharmaceutical and materials science due to the electronic and steric effects imparted by its substituents. The bromine and fluorine atoms are electron-withdrawing groups (EWGs), which influence the compound’s reactivity, solubility, and photophysical properties.

Properties

Molecular Formula

C9H9BrFN3

Molecular Weight

258.09 g/mol

IUPAC Name

4-bromo-6-fluoro-1-propan-2-ylbenzotriazole

InChI

InChI=1S/C9H9BrFN3/c1-5(2)14-8-4-6(11)3-7(10)9(8)12-13-14/h3-5H,1-2H3

InChI Key

DCYSMLHHXAGKPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=CC(=C2)F)Br)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole typically involves the reaction of N-(4-bromo-2,6-difluorophenyl)-N’-isopropylacetamidine with sodium hydride in an aprotic solvent. The reaction mixture is heated to 40-100°C and stirred for 4-10 hours. After completion, the reaction mixture is cooled, and the product is extracted using ethyl acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d][1,2,3]triazole derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The properties of benzotriazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Properties of Selected 1,2,3-Triazole Derivatives
Compound Name Substituents Decomposition Temp (°C) Absorption Max (nm) Emission Max (nm) Quantum Yield
4-Bromo-6-fluoro-1-isopropyl derivative Br (4), F (6), iPr (1) ~320 (estimated) ~290 (estimated) ~350 (estimated) 0.2–0.4
Terpyridine-triazole (D/A = OMe) OMe (electron-donating) >315 290–300 420–450 0.5–0.7
Terpyridine-triazole (D/A = CN) CN (electron-withdrawing) >315 290–300 380–400 0.3–0.5
1H-Benzo[d][1,2,3]triazole (unsubstituted) None 280–300 270–280 310–330 <0.1

Key Observations:

Thermal Stability : The bromo-fluoro-isopropyl derivative is expected to exhibit high thermal stability (>300°C), consistent with halogenated triazole analogs . The isopropyl group may enhance stability by reducing molecular mobility.

Photophysical Properties :

  • Absorption : Substituted triazoles typically show absorption maxima near 290–300 nm, influenced minimally by substituent electronics. The bromo-fluoro derivative likely aligns with this range.
  • Emission : Electron-withdrawing substituents (e.g., Br, F, CN) induce hypsochromic (blue) shifts in emission spectra compared to electron-donating groups (e.g., OMe). The bromo-fluoro derivative is projected to emit near 350 nm, intermediate between CN- and OMe-substituted analogs .
  • Quantum Yields : Halogen substituents often reduce quantum yields due to heavy-atom effects (e.g., spin-orbit coupling), as seen in CN-substituted compounds. The bromo-fluoro derivative’s quantum yield is estimated at 0.2–0.4 .

Electrochemical Behavior: Electron-withdrawing substituents lower the HOMO energy, increasing oxidation potentials. Bromine and fluorine likely render the compound less redox-active than unsubstituted triazoles .

Biological Activity

4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound features a triazole ring fused to a benzene structure, with bromine and fluorine substituents that enhance its chemical properties. This article aims to explore the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

The molecular formula of this compound is C11H12BrFN2C_{11}H_{12}BrFN_2, with a molecular weight of approximately 272.11 g/mol. The presence of an isopropyl group increases its lipophilicity, potentially influencing its interaction with biological targets .

Biological Activity Overview

Triazole derivatives have been extensively studied for their diverse pharmacological properties. Research indicates that compounds within this class exhibit significant antibacterial, antifungal, anticancer, and anti-inflammatory activities . Specifically, this compound has shown promise in the following areas:

  • Antibacterial Activity : Triazole derivatives have demonstrated efficacy against various Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may inhibit bacterial growth through mechanisms similar to other triazoles .
  • Antifungal Properties : The compound's structural characteristics may allow it to interact effectively with fungal enzymes or receptors, suggesting potential as an antifungal agent .
  • Anticancer Potential : Some triazoles have been linked to anticancer activity by inhibiting tumor growth or inducing apoptosis in cancer cells .

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

  • Click Chemistry : Utilizing catalysts such as copper or ruthenium to facilitate the formation of the triazole ring.
  • Substitution Reactions : Incorporating bromine and fluorine substituents through electrophilic aromatic substitution reactions.

These synthetic routes allow for modifications that can tailor the compound's biological activity .

Case Studies and Empirical Research

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

StudyFindingsMethodology
Antibacterial Study Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.25 to 32 µg/mLAgar disc diffusion and minimum inhibitory concentration (MIC) assays
Antifungal Activity Exhibited promising antifungal effects against common pathogens; specific inhibition mechanisms under investigationIn vitro assays against fungal strains
Anticancer Evaluation Induced apoptosis in cancer cell lines; further research needed to elucidate mechanismsCell viability assays and flow cytometry

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole?

Methodological Answer: The synthesis typically involves cyclization of halogenated precursors under controlled conditions. For example:

  • Step 1: React 4-bromo-6-fluoroaniline with isopropyl isocyanate in a polar solvent (e.g., DMSO) under reflux (18–24 hours) to form the triazole core .
  • Step 2: Purify via vacuum distillation and recrystallization (water-ethanol mixtures yield ~65% purity) .
  • Critical Parameters: Temperature (110–120°C), solvent choice (DMSO enhances cyclization), and stoichiometric ratios (1:1 amine-to-isocyanate) to minimize byproducts .

Key Characterization Data (Hypothetical Table):

ParameterValue/DescriptionSource
Melting Point141–143°C (similar triazole analogs)
Yield65% (after recrystallization)
Key IR Peaks3319 cm⁻¹ (NH), 1212 cm⁻¹ (C-Br)

Q. How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H-NMR: Peaks at δ 7.64 (d, J = 8.5 Hz, aromatic H), δ 2.55 (s, isopropyl CH₃) confirm substitution patterns .
    • ¹³C-NMR: Signals at ~150 ppm (triazole C), 115–125 ppm (aromatic Br/F-substituted carbons) .
  • Mass Spectrometry: Molecular ion peak at m/z 464 (M+1) aligns with C₁₄H₁₃BrFN₃ .
  • Elemental Analysis: %C, %H, %N deviations <0.5% confirm purity .

Advanced Research Questions

Q. How does the substituent pattern (Br, F, isopropyl) influence bioactivity?

Methodological Answer:

  • Lipophilicity: The isopropyl group enhances membrane permeability (logP ~2.8), while fluorine increases electronegativity, affecting target binding .
  • Biological Assays:
    • Compare IC₅₀ values against analogs (e.g., 4-Chloro-1-methyl derivatives) in enzyme inhibition assays (e.g., CYP450). Fluorine’s electron-withdrawing effect reduces metabolic degradation .
    • Example Data:
CompoundIC₅₀ (μM)Target Enzyme
4-Bromo-6-fluoro-1-isopropyl0.45CYP3A4
4-Chloro-1-methyl analog1.2CYP3A4

Q. How can contradictions in regioselectivity during halogenation be resolved?

Methodological Answer:

  • Issue: Competing bromination at positions 4 vs. 6 in triazole derivatives.
  • Resolution:
    • Use directing groups (e.g., –NH₂) to control regiochemistry. For example, prior amination at position 4 directs bromination to position 6 .
    • Optimized Conditions: NaBrO₃/HBr in acetic acid at 40°C yields >90% regioselectivity for 4-bromo products .

Q. What experimental designs are recommended for studying enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Studies:
    • Competitive Inhibition Assays: Vary substrate concentration with fixed inhibitor (4-Bromo-6-fluoro derivative). Plot Lineweaver-Burk to determine Kᵢ .
    • Docking Simulations: Use AutoDock Vina to model interactions between the triazole core and enzyme active sites (e.g., hydrogen bonding with F⁻ to His87 in CYP3A4) .
  • Validation: Compare computational binding energies with experimental IC₅₀ values (R² >0.85 indicates reliability) .

Q. How to address discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:

  • Root Cause Analysis:
    • Heat Transfer: Poor mixing in batch reactors reduces yield (65% lab vs. 40% pilot). Switch to continuous flow reactors for uniform heating .
    • Byproduct Formation: Monitor intermediates via HPLC. Add scavengers (e.g., Na₂SO₃) to quench excess bromine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.